molecular formula C21H22ClFN2O3 B12795542 HSR-609 monohydrochloride CAS No. 153250-07-8

HSR-609 monohydrochloride

Cat. No.: B12795542
CAS No.: 153250-07-8
M. Wt: 404.9 g/mol
InChI Key: QKXNUNIGIQKDCA-UHFFFAOYSA-N
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Description

HSR-609, chemically designated as 3-[4-(8-fluoro-5,11-dihydrobenz[b]oxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid dihydrate, is a novel amphoteric antiallergic agent with potent antihistaminic activity . Its amphoteric nature—exhibiting both acidic (propionic acid moiety) and basic (piperidine ring) properties—distinguishes it structurally and pharmacologically from other antihistamines.

Properties

CAS No.

153250-07-8

Molecular Formula

C21H22ClFN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H

InChI Key

QKXNUNIGIQKDCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .

Chemical Reactions Analysis

Oxidation Reactions

HSR-609 monohydrochloride undergoes oxidation under controlled conditions, primarily involving oxygen addition or hydrogen removal. Key reagents and outcomes include:

ReagentConditionsProduct FormedSelectivityReference
Potassium permanganateAcidic aqueous mediumKetone derivativesModerate
Hydrogen peroxideRoom temperature, pH 7Hydroxylated intermediatesHigh

These reactions are pivotal in modifying the compound’s tricyclic core during intermediate synthesis stages.

Reduction Reactions

Reductive pathways are employed to stabilize reactive intermediates or modify functional groups:

ReagentConditionsProduct FormedYield (%)Reference
Lithium aluminum hydrideAnhydrous THF, 0–5°CSecondary alcohol derivatives85–90
Sodium borohydrideMethanol, refluxPartial reduction of ketones70–75

Reduction is critical in converting the piperidine derivative (III) to intermediate (IV) during synthesis.

Substitution Reactions

Nucleophilic substitution reactions enable functional group interconversion:

SubstrateReagentConditionsProduct FormedReference
ChloroacetamidePotassium hydroxideEthanol, 60°CAmine-linked analog
Halogenated intermediatesGrignard reagentsDry ether, −10°CAlkylated derivatives

These reactions are instrumental in constructing the compound’s piperidine and propanoic acid moieties.

Hydrolysis Reactions

Controlled hydrolysis is essential for final product isolation:

SubstrateReagentConditionsProduct FormedPurity (%)Reference
Ethyl ester intermediateHCl (aqueous)Reflux, 12 hoursCarboxylic acid derivative≥98

This step ensures the conversion of ester-protected intermediates into the active carboxylic acid form.

Stability Under Thermal and Photolytic Conditions

This compound demonstrates moderate stability, with degradation observed under extreme conditions:

ConditionTimeframeDegradation ProductsReference
100°C (dry)24 hoursDehydrated tricyclic analog
UV light (254 nm)48 hoursRadical-mediated dimers

Comparative Reactivity Profile

The compound’s amphoteric nature allows dual reactivity:

EnvironmentDominant ReactionObserved ByReference
Acidic (pH < 3)Protonation at amineNMR titration
Basic (pH > 10)Deprotonation at acidIR spectroscopy

Scientific Research Applications

HSR-609 monohydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.

    Biology: It is used to study the interaction of histamine receptors with various ligands.

    Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.

    Industry: It is used in the development of new antiallergic drugs

Mechanism of Action

HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .

Comparison with Similar Compounds

Table 1: Comparative Effects of HSR-609 and Similar Antiallergic Agents

Compound Dose (mg/kg) Behavioral Effects EEG Changes CNS Impact Notes
HSR-609 1–100 None observed No alterations in power spectrum Amphoteric structure minimizes CNS penetration
PY-608 10 Waking behavior maintained Slow waves with high amplitude Non-amphoteric; EEG-behavior dissociation
Terfenadine 100 None observed No changes Low CNS activity, similar to HSR-609
Cyproheptadine 10 Agitation Slow waves in all EEG leads Strong CNS penetration
Ketotifen 30 Sedation Slow waves with high amplitude EEG slowing despite wakefulness
Azelastine 30 Agitation, seizures Generalized seizure discharges High CNS excitability
Oxatomide 100 Sedation, seizures Generalized seizure discharges Paradoxical CNS effects

Key Structural and Functional Contrasts:

Amphoteric vs. Non-Amphoteric Structures: HSR-609’s amphoteric design reduces its ability to cross the blood-brain barrier (BBB), unlike PY-608, a non-amphoteric analog with a similar backbone that induces EEG slowing . Basic compounds like azelastine and ketotifen readily penetrate the CNS, leading to adverse effects such as seizures or sedation.

EEG-Behavior Dissociation :

  • PY-608, cyproheptadine, and ketotifen caused EEG slowing without corresponding behavioral sedation, highlighting a mismatch between electrophysiological and observational data .

Research Findings and Implications

The 1998 canine study concluded that HSR-609’s unique amphoteric structure is critical to its lack of CNS side effects. In contrast, structurally related compounds like PY-608 or classical antihistamines (e.g., azelastine) exhibit pronounced CNS activity due to their lipophilic, non-amphoteric properties . These findings underscore the importance of chemical polarity in designing safer antiallergic agents.

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